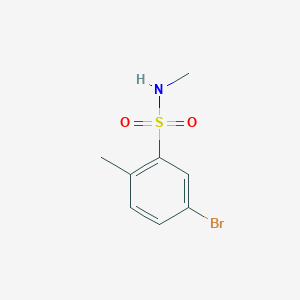

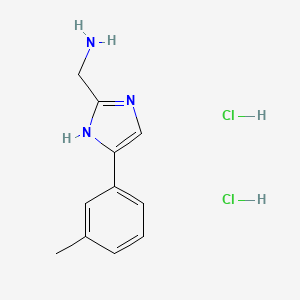

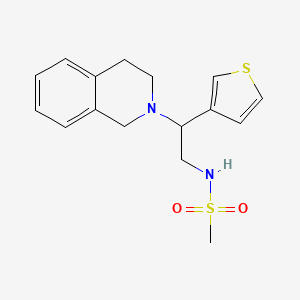

![molecular formula C13H14O2 B2555914 Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid CAS No. 2460755-24-0](/img/structure/B2555914.png)

Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid is a complex organic compound that is part of a broader class of tricyclic compounds. These compounds are characterized by their unique molecular frameworks that include multiple interconnected rings. Although the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of closely related tricyclic systems, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of tricyclic compounds can be complex, involving multiple steps and specific reaction conditions to achieve the desired molecular architecture. For example, the synthesis of 6-functionalized endo-tricyclo[5.2.1.02,6]deca-4,8-dien-3-ones is achieved starting from carboxylic acid precursors, utilizing Barton's radical decarboxylation reaction . This method expands the chemical scope of the tricyclodecadienone system, which serves as a synthetic equivalent of cyclopentadienone. The bridgehead bromide intermediate can then undergo base treatment to yield norbornene annulated cyclopentadienone, which is prone to nucleophilic addition or Diels-Alder cyclization .

Molecular Structure Analysis

The molecular structure of tricyclic compounds is often intricate, with multiple rings that can influence the compound's reactivity and physical properties. The synthesis of tetracyclo[6.4.0.03,5.04,8]dodecan-6-ones, for instance, involves photoinduced oxa-di-pi-methane (ODPM) rearrangements from tricyclic precursors . This process demonstrates the complexity of molecular transformations that can occur within tricyclic frameworks, leading to novel skeletal structures such as the tricyclo[7.2.1.01,6]dodecan-10-one skeleton .

Chemical Reactions Analysis

Tricyclic compounds can participate in a variety of chemical reactions, often dictated by the functional groups present and the configuration of the molecular framework. The synthesis of 12-Hydroxy-10-methylenetricyclo[7.2.1.01,6]dodecan-11-one showcases a skeletal transformation that results in a compound with a bicyclo[3.2.1]octane skeleton and an α-methylenecyclopentanone moiety . This transformation highlights the reactivity of tricyclic compounds and their potential to form new, complex structures through chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tricyclic compounds are influenced by their molecular structures. While the papers provided do not directly discuss the properties of Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid, they do suggest that tricyclic compounds can exhibit a range of properties based on their specific configurations and substituents. For example, the introduction of keto-substitution or the presence of a methylene group can significantly alter the compound's reactivity and physical characteristics .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis and Reactions of Bicyclo[6.4.0]dodecane-3-carboxylic Acid Derivatives : Research has detailed the synthesis and subsequent reactions of derivatives of bicyclo[6.4.0]dodecane-3-carboxylic acid. Spectroscopic techniques, particularly 2D-NMR, have been utilized to evaluate the structure and configuration of these compounds. The study provides insights into the mechanisms underlying their formation, including stereospecific transformations and isomerization processes (Buchbauer et al., 1985).

Intramolecular Cycloaddition for Novel Ring Systems : Intramolecular [4+2] cycloaddition of fulvenes has led to the creation of 6-oxatricyclo[6.4.0.0 2,10]dodeca-2,11-diene-[4,5-a]naphtho-endo 9-carboxylic acid alkyl esters, marking the first representatives of this bridged tricyclic ring system (Shanmugasundaram & Raghunathan, 1999).

Acid-Catalysed Rearrangement of Propellanones : The novel rearrangement of [4.3.2]- and [5.3.2]-propellanones under acidic conditions has been demonstrated, leading to tricyclic derivatives through a unique transformation pathway (Kakiuchi et al., 1982).

Synthetic Methodologies and Applications

Domino Reactions for Tricyclic Derivatives : A four-component domino reaction has been developed, allowing for the easy synthesis of multifunctionalized tricyclo[6.2.2.0(1,6)]dodecane derivatives. This method controls four stereogenic centers, including one quaternary carbon-amino function, with implications for organic and medicinal research (Jiang et al., 2010).

Cobalt-Mediated Intramolecular Cocyclizations : Cobalt-mediated [2+2+2] cocyclizations of (methylenecyclopropyl)diynes have facilitated the synthesis of cyclopropane-fused oligocycles, demonstrating the effectiveness of electron-withdrawing substituents in enabling successful cyclization and highlighting novel pathways to polycyclic compounds (Schelper et al., 2005).

Eigenschaften

IUPAC Name |

tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-13(15)11-3-1-2-10-8-4-6-9(7-5-8)12(10)11/h1-3,8-9H,4-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUXCHVNFFJTLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C3=C2C(=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tricyclo[6.2.2.02,7]dodeca-2(7),3,5-triene-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

ammoniumolate](/img/structure/B2555834.png)

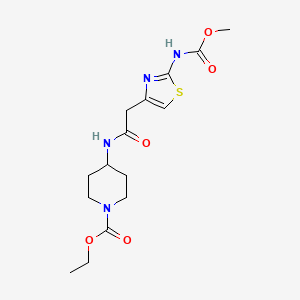

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2555841.png)

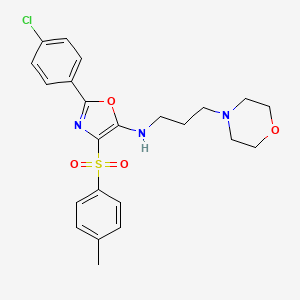

![2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2555843.png)

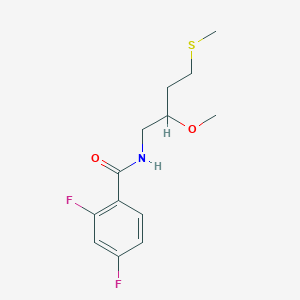

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2555850.png)

![3-[6-oxo-6-(4-pyrimidin-2-ylpiperazin-1-yl)hexyl]-1H-quinazoline-2,4-dione](/img/structure/B2555853.png)